molecular formula C17H11ClN6O B12205744 2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyri midin-8-yl]furan

2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyri midin-8-yl]furan

Cat. No.: B12205744
M. Wt: 350.8 g/mol
InChI Key: DFYJVPJHABQUEG-UHFFFAOYSA-N
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Description

2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine core: This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the 5-chloro-2-methylphenyl group: This step often involves nucleophilic substitution reactions using chlorinated aromatic compounds.

    Attachment of the furan ring: This can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, using furan derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan is unique due to its combination of multiple functional groups and complex ring systems, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C17H11ClN6O

Molecular Weight

350.8 g/mol

IUPAC Name

10-(5-chloro-2-methylphenyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H11ClN6O/c1-10-4-5-11(18)7-13(10)24-16-12(8-20-24)17-21-15(14-3-2-6-25-14)22-23(17)9-19-16/h2-9H,1H3

InChI Key

DFYJVPJHABQUEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CO5

Origin of Product

United States

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